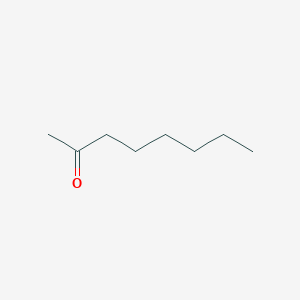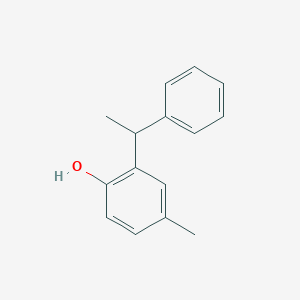
4-甲基-2-(1-苯乙基)苯酚
描述
“4-Methyl-2-(1-phenylethyl)phenol” is a chemical compound with the molecular formula C15H16O . It is also known by other names such as p-(α-Cumyl)phenol, p-(α,α-Dimethylbenzyl)phenol, p-Cumylphenol, 2-Phenyl-2-(4-hydroxyphenyl)propane, 4-(α,α-Dimethylbenzyl)phenol, 4-(Dimethylphenylmethyl)phenol, 4-Hydroxydiphenyldimethylmethane, and 4-Cumylphenol .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(1-phenylethyl)phenol” consists of a phenol group attached to a methyl group and a phenylethyl group . The exact structure can be obtained from databases like the NIST Chemistry WebBook .
科学研究应用
抗氧化作用
4-甲基-2-(1-苯乙基)苯酚已在抗氧化作用的背景下进行研究。Humphris和Scott(1973年)发现它与1-甲基-1-苯乙基过氧化氢反应,生成苯酚、丙酮和α-甲基苯乙烯作为主要产物。这表明它在涉及过氧化氢还原的化学过程中可能发挥作用,暗示其具有抗氧化性质 (Humphris & Scott, 1973)。
太阳能电池应用
通过对4-((2-苯基肼基)甲基)苯酚进行氧化缩聚合成了一种新型聚苯酚,其结构类似于4-甲基-2-(1-苯乙基)苯酚。这种聚合物具有低带隙和高热稳定性,使其成为太阳能电池应用的候选材料 (Demir, 2012)。
化学反应中的催化作用
Mathew等人(2002年)对Cu-Co协同催化进行的研究强调了苯酚甲基化的作用,其中4-甲基-2-(1-苯乙基)苯酚可以是一个重要组成部分。这项研究强调了它在增强化学过程中催化性能方面的重要性 (Mathew等人,2002年)。
凋亡诱导和抗癌活性
Ashraf等人(2020年)的研究确定了该化合物对人类乳腺癌细胞具有细胞毒作用,表明其在癌症治疗中的潜力。这项研究表明4-甲基-2-(1-苯乙基)苯酚可能在癌细胞中激活凋亡,使其成为抗癌治疗的有希望的候选物 (Ashraf et al., 2020)。
结构研究和分子相互作用
Bryan(2000年)研究了2,4-双(1-甲基-1-苯乙基)苯酚的结构方面,突出了其在理解分子相互作用和各种科学应用中必不可少的性质的潜力 (Bryan,2000年)。
合成和光谱性质
Tikhomirova等人(2019年)探讨了涉及4-甲基-2-(1-苯乙基)苯酚的配合物的合成和光谱研究,为化学合成和分析领域的知识做出了贡献 (Tikhomirova et al., 2019)。
属性
IUPAC Name |
4-methyl-2-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRYJQNZAYJVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-phenylethyl)phenol | |
CAS RN |
1817-67-0 | |
| Record name | 2-(alpha-Methylbenzyl)-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-(1-phenylethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(alpha-Methylbenzyl)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(.ALPHA.-METHYLBENZYL)-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX04Q6P39N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


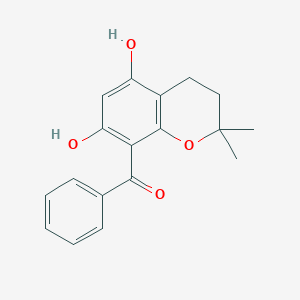
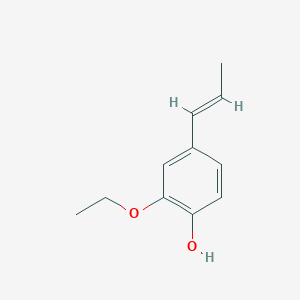


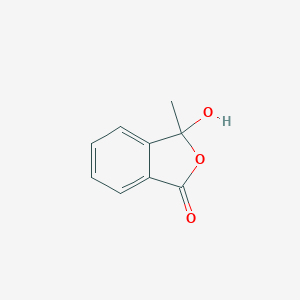
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
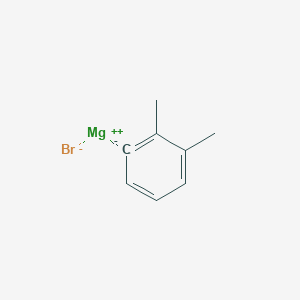
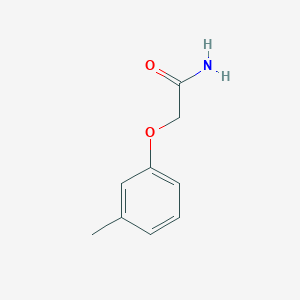
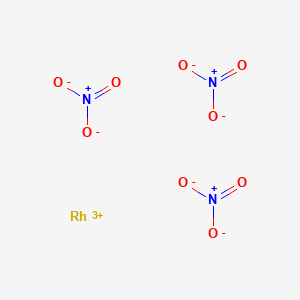
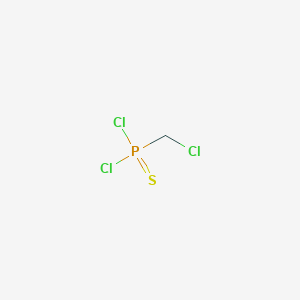
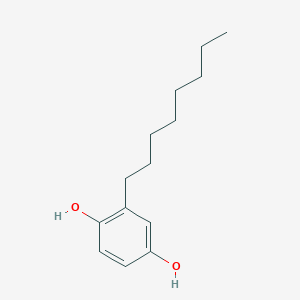
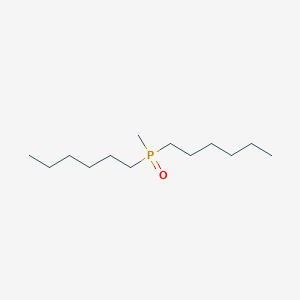
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
